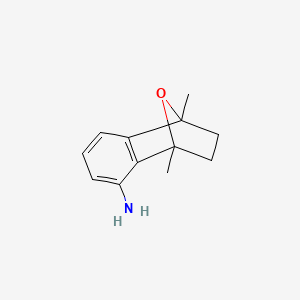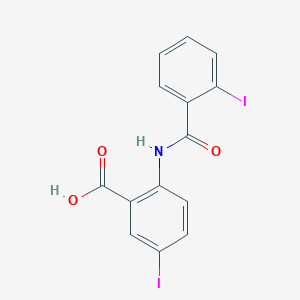
5-Iodo-2-(2-iodobenzamido)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodo-2-(2-iodobenzamido)benzoic acid: is a complex organic compound characterized by the presence of iodine atoms and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2-(2-iodobenzamido)benzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the iodination of benzoic acid derivatives. The process may include nitrification, reduction, diazotization, and iodination steps . For example, the preparation of 2-iodobenzoic acid, a related compound, can be achieved via the diazotization of anthranilic acid followed by a reaction with iodide .
Industrial Production Methods: Industrial production of such compounds often requires optimization of reaction conditions to improve yield and purity. This may involve the use of specific catalysts, controlled temperatures, and purification techniques to ensure the final product meets the desired specifications .
Chemical Reactions Analysis
Types of Reactions: 5-Iodo-2-(2-iodobenzamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used.
Substitution: The iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like 2-iodoxybenzoic acid (IBX) are commonly used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophilic reagents like sodium azide or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with IBX can lead to the formation of carbonyl compounds .
Scientific Research Applications
Chemistry: In chemistry, 5-Iodo-2-(2-iodobenzamido)benzoic acid is used as a precursor for the synthesis of various organic compounds. Its unique structure allows for the formation of complex molecules through further chemical modifications .
Biology: In biological research, this compound can be used to study the effects of iodine-containing compounds on biological systems. It may also serve as a probe for investigating biochemical pathways involving iodine .
Medicine: The presence of iodine atoms can enhance the biological activity of the compound, making it a candidate for drug development .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for the production of high-performance materials .
Mechanism of Action
The mechanism of action of 5-Iodo-2-(2-iodobenzamido)benzoic acid involves its interaction with specific molecular targets. The iodine atoms in the compound can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, affecting their function and activity . The exact pathways and targets involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-Iodobenzoic acid: A related compound with similar iodine-containing structure.
5-Fluoro-2-iodobenzoic acid: Another derivative with a fluorine atom in place of one of the iodine atoms.
2-Iodoxybenzoic acid (IBX): A hypervalent iodine reagent used for oxidation reactions.
Uniqueness: 5-Iodo-2-(2-iodobenzamido)benzoic acid is unique due to the presence of two iodine atoms and an amido group, which confer distinct chemical properties and reactivity. This makes it particularly valuable for specific applications in research and industry .
Properties
CAS No. |
672301-01-8 |
|---|---|
Molecular Formula |
C14H9I2NO3 |
Molecular Weight |
493.03 g/mol |
IUPAC Name |
5-iodo-2-[(2-iodobenzoyl)amino]benzoic acid |
InChI |
InChI=1S/C14H9I2NO3/c15-8-5-6-12(10(7-8)14(19)20)17-13(18)9-3-1-2-4-11(9)16/h1-7H,(H,17,18)(H,19,20) |
InChI Key |
FLYMFHRQBVLKFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)I)C(=O)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(Methanesulfonyl)phenyl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B15158532.png)

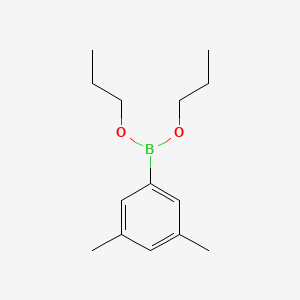

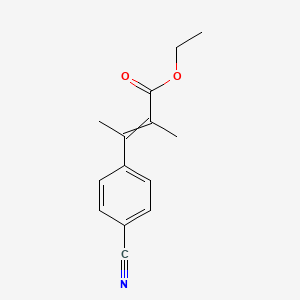
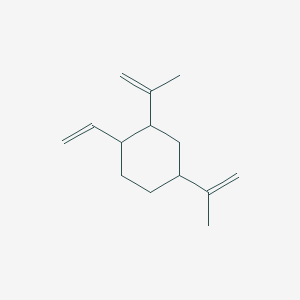
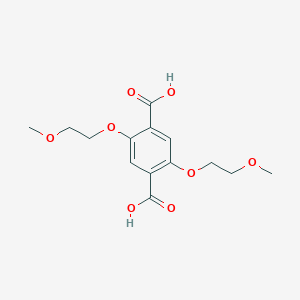
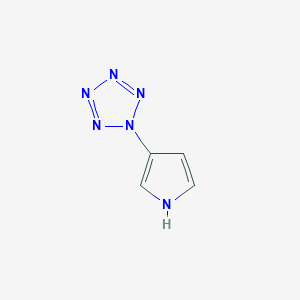

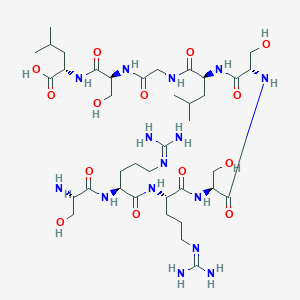
![(NE)-N-(2-chloro-5,7,8,9,10,11-hexahydrocycloocta[b]indol-6-ylidene)hydroxylamine](/img/structure/B15158586.png)
![1-{4-[(4-Chlorophenyl)ethynyl]-2-methylphenoxy}propan-2-one](/img/structure/B15158589.png)
![(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}cyclohexyl)amine](/img/structure/B15158597.png)
